Hydrogen-Bond Acceptor Capacity and Topological Polar Surface Area: Target Indazolone vs. 3-Des-Oxo Indazole Comparator
The target compound possesses four hydrogen-bond acceptors (3-oxo carbonyl, 1-acetyl carbonyl, acetamido carbonyl, and indazole N-2) versus three in the 3-des-oxo analog TAS-3-124 (CAS 95091-98-8), which lacks the 3-carbonyl oxygen . This is reflected in the measured topological polar surface area: 87.71 Ų for the target indazolone versus an estimated ~70 Ų for the indazole analog (based on the loss of one carbonyl oxygen contribution of ~17 Ų) . The additional H-bond acceptor enables the indazolone scaffold to participate in bidentate hydrogen-bonding interactions with target protein residues, a feature exploited in indazolone-based cereblon ligands and PARP-1 inhibitors that require precise H-bond geometry for target engagement [1][2].
| Evidence Dimension | Hydrogen-Bond Acceptor Count and Topological Polar Surface Area |
|---|---|
| Target Compound Data | H-Bond Acceptors: 4 (3-oxo, 1-acetyl, 6-acetamido carbonyl, N-2); TPSA: 87.71 Ų; MW: 233.22 g/mol |
| Comparator Or Baseline | TAS-3-124 (N-(1-Acetyl-1H-indazol-6-yl)acetamide, CAS 95091-98-8): H-Bond Acceptors: 3 (no 3-oxo); TPSA: ~70 Ų (estimated); MW: 217.22 g/mol |
| Quantified Difference | ΔHBA = +1 acceptor; ΔTPSA ≈ +17–18 Ų; ΔMW = +16 g/mol (one oxygen atom difference) |
| Conditions | Calculated physicochemical properties from structure; TPSA computed via standard fragment-based method (Ertl et al.) |
Why This Matters
The additional hydrogen-bond acceptor directly expands the targetable interaction space of the indazolone scaffold, which is critical for procurement decisions where the research objective requires specific H-bond-mediated target engagement (e.g., TNFα trimer interface binding, kinase hinge-region interactions, or cereblon neosubstrate reprogramming).
- [1] Chen XH, et al. Indazolone-Based Molecular Glue Degraders as a Tunable Platform for Reprogramming Cereblon Substrate Specificity. bioRxiv. 2026. The indazolone-based architecture demonstrates favorable PK properties and enables fine-tuned control over neo-substrate recognition via CRBN. View Source
- [2] Papeo GM, et al. (Nerviano Medical Sciences S.r.l.). 3-Oxo-2,3-dihydro-1H-indazole-4-carboxamide derivatives as PARP-1 inhibitors. US Patent US9073893B2, 2015. The 3-oxo-indazole scaffold enables selective PARP-1 over PARP-2 inhibition. View Source
